[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
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Overview
Description
Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For piperidine, it is a colorless liquid with an odor described as objectionable, typical of amines .
Scientific Research Applications
Asymmetric Synthesis Applications
A research conducted by Froelich et al. (1996) explores the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, utilizing a method that includes the reduction of (-)-2-cyano-6-phenyloxazolopiperidine, followed by hydrogenolysis. This process generates compounds like [(2S)-2-methylpiperidin-2-yl]methanamine, indicating potential applications in the synthesis of various piperidine derivatives with potential pharmaceutical significance (Froelich et al., 1996).
Schiff Base Synthesis and Characterization
Pandey and Srivastava (2011) report on the synthesis of Schiff bases of 3-aminomethyl pyridine, which include the compound 6-(4-Methyl-1-piperidinyl)-3-pyridinyl-methanamine. These Schiff bases, synthesized through a reaction with aryl aldehydes/ketones, have been evaluated for anticonvulsant activity, demonstrating the compound's relevance in the development of potential anticonvulsant agents (Pandey & Srivastava, 2011).
Synthesis and Bioavailability Improvement
Vacher et al. (1999) explored the synthesis of novel derivatives of 2-pyridinemethylamine, focusing on improving oral bioavailability. Their work specifically looks at the incorporation of fluorine atoms to enhance 5-HT1A agonist activity in rats after oral administration. This research highlights the compound's potential in the development of new therapeutic agents, particularly in the field of antidepressants (Vacher et al., 1999).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) discuss the synthesis of Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives. The study demonstrates the complexes' photocytotoxic properties and their ability to be ingested in the nucleus of HeLa and HaCaT cells, highlighting the compound's potential applications in cellular imaging and cancer treatment (Basu et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus are known to have a wide range of biological activities and are utilized in different therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
Compounds with a piperidine nucleus are known to have a wide range of biological activities .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.
Properties
IUPAC Name |
[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)9-14-12/h2-3,9-10H,4-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSHCTVBAXQSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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